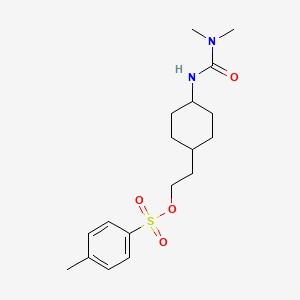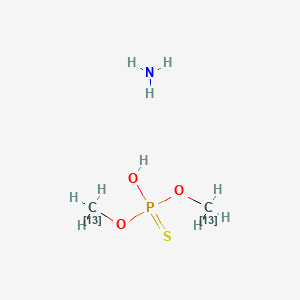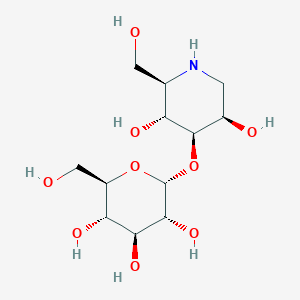
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin: is a complex glycoside compound that has garnered significant attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a glucopyranosyl group linked to a deoxymannojirimycin moiety through a 1->3 glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common approach is the chemo-enzymatic synthesis, which utilizes glycosidases as biocatalysts to facilitate the formation of glycosidic bonds. This method offers high selectivity and efficiency, making it suitable for the synthesis of complex glycosides .
Industrial Production Methods
Industrial production of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin often relies on enzymatic synthesis due to its scalability and environmental benefits. Enzymatic methods involve the use of specific glycosyltransferases or glycosidases to catalyze the glycosylation reaction, resulting in high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bond can be subjected to nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of glycosides with different aglycone moieties .
Applications De Recherche Scientifique
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain glycosidases, thereby affecting glycan processing and metabolism. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
a-D-Glucopyranosyl-(1->4)-a-D-glucopyranosyl-(1->4)-a-D-glucopyranoside: Another glycoside with a similar glucopyranosyl moiety but different glycosidic linkages.
3-O-(β-d-glycopyranosyl)-sn-glycerol: A glycoside with a glucopyranosyl group linked to glycerol, known for its antifungal activity.
Uniqueness
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin is unique due to its specific glycosidic linkage and the presence of a deoxymannojirimycin moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific applications .
Propriétés
Formule moléculaire |
C12H23NO9 |
|---|---|
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)piperidin-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(17)11(5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
Clé InChI |
KCJQDMHUYOITFI-BBFNFCGLSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



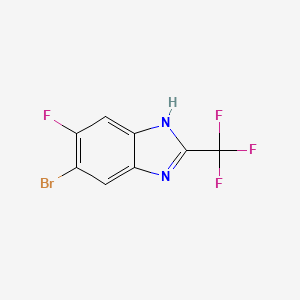
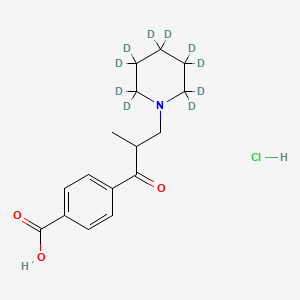
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
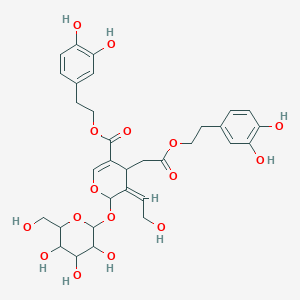

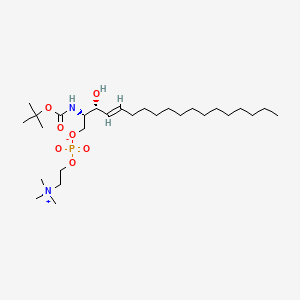

![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
